N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide

Catalog No.
S7890518
CAS No.
M.F
C16H23NO2
M. Wt
261.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanami...

Product Name

N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide

IUPAC Name

N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C16H23NO2/c1-2-17(14-8-4-5-9-14)16(19)12-11-13-7-3-6-10-15(13)18/h3,6-7,10,14,18H,2,4-5,8-9,11-12H2,1H3

InChI Key

VAQNIKFQTJYLSR-UHFFFAOYSA-N

SMILES

CCN(C1CCCC1)C(=O)CCC2=CC=CC=C2O

Canonical SMILES

CCN(C1CCCC1)C(=O)CCC2=CC=CC=C2O
N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide (CHEBI:87097) is a compound that belongs to the class of amides. It is also known by the names of 2-(cyclopentylmethyl)-2-ethyl-N-(2-hydroxyphenyl)propamide and CP-47,497. This compound has gained considerable attention in scientific research due to its unique biological properties and potential implications in various fields of research and industry. In this paper, we will explore various aspects of N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide is a synthetic compound that belongs to the class of amides. It was first synthesized in the 1980s as a part of research on the endocannabinoid system, which is a complex signaling system that regulates various physiological and cognitive processes in the body. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), which is the main psychoactive compound found in cannabis.
N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide exists as a white or off-white solid at room temperature and has a melting point of 49-51°C. It is sparingly soluble in water and soluble in common organic solvents such as ethanol, methanol, and dichloromethane. The chemical formula of this compound is C23H32NO2, and its molecular weight is 360.51 g/mol.
The synthesis of N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide involves the reaction of cyclopentylmethyl bromide with N-ethyl-2-(2-hydroxyphenyl)propanamide in the presence of a base such as potassium carbonate. The product is then purified by column chromatography to obtain the final compound. The structure of this compound can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Various analytical methods have been developed for the analysis of N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide in biological and environmental samples. These methods mainly involve liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) techniques. The sensitivity and selectivity of these methods depend on the type of sample and the matrix in which the compound is present.
N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2 in the body. These receptors are involved in various physiological and cognitive processes such as pain perception, appetite, mood, and memory. This compound has been found to have similar effects on the body as THC, such as decreasing pain and inflammation, increasing appetite, and inducing a sense of euphoria. However, its potency is much lower than that of THC.
The toxicity and safety of N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide in scientific experiments have not been extensively studied. However, some studies have shown that this compound can cause mild to moderate side effects such as dizziness, headaches, and nausea. It is also important to note that this compound has not been approved for human consumption or medical use and has been listed as a controlled substance in some countries.
N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide has been used in various scientific experiments to study the effects of cannabinoid receptors on the body and to develop new drugs that target these receptors. It has also been used to investigate the role of the endocannabinoid system in various diseases such as cancer, neurodegenerative disorders, and metabolic disorders.
The current state of research on N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide is focused on its potential applications in drug development and its role in the endocannabinoid system. Various studies have shown that this compound has potential as a therapeutic agent for various diseases such as chronic pain, inflammation, and anxiety. However, more research is needed to fully understand its mechanism of action and potential side effects.
N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide has potential implications in various fields of research and industry such as drug development, agriculture, and environmental science. Its unique biological properties make it a promising candidate for the development of new drugs that target the endocannabinoid system. It also has potential applications in agriculture as a plant growth regulator and pesticide. In addition, its use in environmental science as a marker for wastewater and sewage contamination is being explored.
One major limitation of N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide is its low potency compared to THC. This makes it less effective as a therapeutic agent for certain conditions. Future research should focus on developing more potent derivatives of this compound that can target the cannabinoid receptors more effectively. Another area of future research is the development of new analytical methods for the detection and quantification of this compound in biological and environmental samples. Furthermore, the toxicity and safety of this compound in humans and ecosystems need to be investigated further before its widespread use in various fields of research and industry.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

261.172878976 g/mol

Monoisotopic Mass

261.172878976 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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